Cas no 126474-00-8 (1H,3H,4H-pyrano3,4-cpyridine)

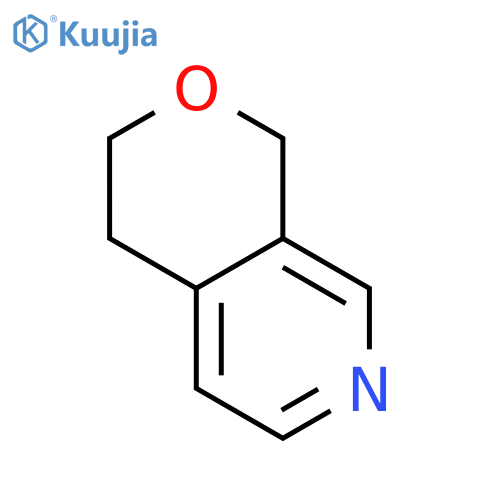

1H,3H,4H-pyrano3,4-cpyridine structure

商品名:1H,3H,4H-pyrano3,4-cpyridine

1H,3H,4H-pyrano3,4-cpyridine 化学的及び物理的性質

名前と識別子

-

- 3,4-dihydro-1H-Pyrano[3,4-c]pyridine

- 1H-Pyrano[3,4-c]pyridine,3,4-dihydro-(9CI)

- 1H,3H,4H-pyrano3,4-cpyridine

-

1H,3H,4H-pyrano3,4-cpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-155558-0.25g |

1H,3H,4H-pyrano[3,4-c]pyridine |

126474-00-8 | 0.25g |

$1196.0 | 2023-06-05 | ||

| Enamine | EN300-155558-1.0g |

1H,3H,4H-pyrano[3,4-c]pyridine |

126474-00-8 | 1g |

$1299.0 | 2023-06-05 | ||

| Enamine | EN300-155558-2.5g |

1H,3H,4H-pyrano[3,4-c]pyridine |

126474-00-8 | 2.5g |

$2548.0 | 2023-06-05 | ||

| Enamine | EN300-155558-10.0g |

1H,3H,4H-pyrano[3,4-c]pyridine |

126474-00-8 | 10g |

$5590.0 | 2023-06-05 | ||

| Enamine | EN300-155558-50mg |

1H,3H,4H-pyrano[3,4-c]pyridine |

126474-00-8 | 50mg |

$1091.0 | 2023-09-25 | ||

| Enamine | EN300-155558-10000mg |

1H,3H,4H-pyrano[3,4-c]pyridine |

126474-00-8 | 10000mg |

$5590.0 | 2023-09-25 | ||

| Enamine | EN300-155558-250mg |

1H,3H,4H-pyrano[3,4-c]pyridine |

126474-00-8 | 250mg |

$1196.0 | 2023-09-25 | ||

| Enamine | EN300-155558-5.0g |

1H,3H,4H-pyrano[3,4-c]pyridine |

126474-00-8 | 5g |

$3770.0 | 2023-06-05 | ||

| Enamine | EN300-155558-0.5g |

1H,3H,4H-pyrano[3,4-c]pyridine |

126474-00-8 | 0.5g |

$1247.0 | 2023-06-05 | ||

| Enamine | EN300-155558-1000mg |

1H,3H,4H-pyrano[3,4-c]pyridine |

126474-00-8 | 1000mg |

$1299.0 | 2023-09-25 |

1H,3H,4H-pyrano3,4-cpyridine 関連文献

-

Fei Ye,Fatma Boukattaya,Mansour Haddad,Virginie Ratovelomanana-Vidal,Véronique Michelet New J. Chem. 2018 42 3222

-

Ervand G. Paronikyan,Anthi Petrou,Maria Fesatidou,Athina Geronikaki,Shushanik Sh. Dashyan,Suren S. Mamyan,Ruzanna G. Paronikyan,Ivetta M. Nazaryan,Hasmik H. Hakopyan Med. Chem. Commun. 2019 10 1399

126474-00-8 (1H,3H,4H-pyrano3,4-cpyridine) 関連製品

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量